Lupiwighteone Lupiwighteone Lupiwighteone is a member of isoflavones.
Lupiwighteone is a natural product found in Cadophora gregata, Glycyrrhiza uralensis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 104691-86-3
VCID: VC21347476
InChI: InChI=1S/C20H18O5/c1-11(2)3-8-14-16(22)9-17(23)18-19(24)15(10-25-20(14)18)12-4-6-13(21)7-5-12/h3-7,9-10,21-23H,8H2,1-2H3
SMILES: CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC=C(C=C3)O)C
Molecular Formula: C20H18O5
Molecular Weight: 338.4 g/mol

Lupiwighteone

CAS No.: 104691-86-3

Cat. No.: VC21347476

Molecular Formula: C20H18O5

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

Lupiwighteone - 104691-86-3

CAS No. 104691-86-3
Molecular Formula C20H18O5
Molecular Weight 338.4 g/mol
IUPAC Name 5,7-dihydroxy-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one
Standard InChI InChI=1S/C20H18O5/c1-11(2)3-8-14-16(22)9-17(23)18-19(24)15(10-25-20(14)18)12-4-6-13(21)7-5-12/h3-7,9-10,21-23H,8H2,1-2H3
Standard InChI Key YGCCASGFIOIXIN-UHFFFAOYSA-N
SMILES CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC=C(C=C3)O)C
Canonical SMILES CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC=C(C=C3)O)C

Chemical Structure and Properties

Molecular Structure

Lupiwighteone (5,7-dihydroxy-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one) is an isoflavone characterized by a 15-carbon skeleton arranged in three rings (C6-C3-C6), with a prenyl group attached at the C8 position . This positioning of the prenyl group distinguishes lupiwighteone from its structural isomer wighteone, which has the prenyl group at the C6 position . The chemical structure of lupiwighteone gives it unique properties that influence its biological activities and interactions with cellular components.

Physical and Chemical Properties

Lupiwighteone possesses several important physical and chemical properties that determine its biological behavior and potential pharmaceutical applications. Table 1 summarizes these properties.

Table 1: Physical and Chemical Properties of Lupiwighteone

PropertyValue/Description
CAS Number104691-86-3
Molecular FormulaC₂₀H₁₈O₅
Molecular Weight338.4 g/mol
AppearancePowder
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone
IUPAC Name5,7-dihydroxy-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one
Synonyms8-prenylgenistein, 5,7,4'-Trihydroxy-8-prenylisoflavone
Storage RecommendationDesiccate at -20°C

Natural Sources and Distribution

Plant Sources

Lupiwighteone has been isolated from various plant species across different botanical families. Table 2 presents the major plant sources of this compound.

Table 2: Natural Sources of Lupiwighteone

Plant SpeciesFamilyPlant PartReference
Glycyrrhiza glabra (Licorice)FabaceaeRoot
Glycyrrhiza uralensisFabaceaeRoot
Lupinus speciesFabaceaeVarious parts
Lotus pedunculatusFabaceaeVarious parts
Vigna angularis (Adzuki beans)FabaceaeSeeds
Cadophora gregataFungi-
Vatairea guianensisFabaceaeLeaves

The presence of lupiwighteone across multiple plant species, particularly within the Fabaceae family, suggests its potential ecological significance and evolutionary conservation among these plants.

Pharmacological Activities

MicroorganismMinimum Inhibitory Concentration (MIC) (μM)
Lupiwighteone
Listeria monocytogenes>296
Saccharomyces cerevisiae>296
Escherichia coli (+EPI)*>148

*Tested in the presence of efflux pump inhibitor PaβN (48 μM)
Source: Data compiled from reference

Effects on Prostate Cancer Cells

Lupiwighteone demonstrates cytotoxic and apoptotic effects against human prostate carcinoma cell line (DU-145) . Research has shown that lupiwighteone can inhibit the growth of DU-145 cells in a concentration-dependent and time-dependent manner, as assessed by 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay . Flow cytometry analysis revealed that lupiwighteone induces cell cycle arrest, apoptosis, mitochondrial membrane potential loss, and increases intracellular reactive oxygen species in DU-145 cells .

At the molecular level, lupiwighteone treatment leads to upregulation of Bax, cytochrome c, caspase-3, and PARP-1 protein expressions and downregulation of Bcl-2, procaspase-9, and p-Akt protein expressions, suggesting activation of the intrinsic apoptotic pathway .

Effects on Breast Cancer Cells

Studies have demonstrated that lupiwighteone induces both caspase-dependent and caspase-independent apoptosis in human breast cancer cells through inhibition of the PI3K/Akt/mTOR pathway . In MCF-7 cells, which are estrogen receptor-positive breast cancer cells, lupiwighteone shows significant antiproliferative and proapoptotic effects .

Effects on Neuroblastoma Cells

Lupiwighteone has been reported to induce cell cycle arrest and apoptosis in human neuroblastoma cells . Additionally, it activates the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress . This suggests that lupiwighteone may exert its anticancer effects through multiple mechanisms, including direct cytotoxicity and modulation of cellular stress response pathways.

Effects on Leukemia Cells and Multidrug Resistance Reversal

One of the most significant findings regarding lupiwighteone's anticancer potential is its ability to reverse multidrug resistance (MDR) in cancer cells. In adriamycin-resistant leukemia K562 cells (K562/ADR), lupiwighteone has been shown to induce apoptosis through the mitochondrial pathway while upregulating the expression of apoptotic proteins such as Bax, cytochrome c, caspase-3, and PARP1 .

Lupiwighteone also induces cellular autophagy in these cells, upregulating the expression of autophagy-related proteins including Beclin 1 and LC3 II . When combined with adriamycin, lupiwighteone decreases the IC50 (half maximal inhibitory concentration) of K562/ADR cells and downregulates the expression of drug-resistant proteins .

Mechanistically, lupiwighteone appears to downregulate the expression of cellular prion protein (PrPC)-PI3K-Akt axis proteins and PrPC-Oct4 axis proteins, suggesting that it may target PrPC to inhibit the proliferation of drug-resistant cancer cells .

Mechanisms of Action

Apoptosis Induction

Lupiwighteone induces apoptosis in various cancer cell lines through multiple mechanisms. In prostate cancer and leukemia cells, it activates the intrinsic (mitochondrial) apoptotic pathway, as evidenced by mitochondrial membrane potential loss, cytochrome c release, and activation of caspase-9 and caspase-3 . The compound also modulates the expression of pro- and anti-apoptotic proteins, increasing Bax (pro-apoptotic) and decreasing Bcl-2 (anti-apoptotic) levels .

In breast cancer cells, lupiwighteone induces both caspase-dependent and caspase-independent apoptotic pathways , suggesting versatility in its mechanisms of action across different cancer types.

Cell Cycle Regulation

Flow cytometry analyses have demonstrated that lupiwighteone induces cell cycle arrest in various cancer cell lines . This cell cycle inhibition contributes to its antiproliferative effects and may synergize with its pro-apoptotic actions to suppress cancer cell growth.

Autophagy Modulation

In adriamycin-resistant leukemia cells, lupiwighteone induces cellular autophagy, as indicated by the upregulation of autophagy-related proteins such as Beclin 1 and LC3 II . While autophagy is commonly recognized as a protective mechanism that mediates multidrug resistance during treatment, lupiwighteone appears to manipulate this process to sensitize resistant cancer cells to chemotherapy.

Signaling Pathway Regulation

Lupiwighteone modulates several signaling pathways crucial for cancer cell survival and proliferation:

  • PI3K/Akt/mTOR Pathway: In breast cancer cells, lupiwighteone inhibits this signaling cascade, which is frequently hyperactivated in various cancers and contributes to cell proliferation, survival, and drug resistance .

  • Nrf2/ARE Pathway: In neuroblastoma cells, lupiwighteone activates this pathway, which regulates cellular responses to oxidative stress .

  • PrPC-PI3K-Akt and PrPC-Oct4 Axes: In drug-resistant leukemia cells, lupiwighteone downregulates these signaling axes, which are implicated in cancer cell stemness, proliferation, and chemoresistance .

Structure-Activity Relationship

Comparison with Similar Isoflavones

Lupiwighteone belongs to a family of prenylated isoflavones with similar basic structures but different biological activities. Comparative studies with wighteone and glabridin have provided valuable insights into the structure-activity relationships of these compounds.

Table 4: Structural Comparison of Lupiwighteone, Wighteone, and Glabridin

FeatureLupiwighteoneWighteoneGlabridin
Basic StructureIsoflavoneIsoflavoneIsoflavan
Prenyl Group PositionC8C6Not applicable
Log P (o/w)2.92.94.2
AmphiphilicityHigherLowerLower
Membrane InteractionPoorGoodModerate
Antimicrobial ActivityInactiveActiveActive

Current Research Status and Future Perspectives

  • Detailed pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion properties.

  • In vivo efficacy and toxicity studies in animal models of cancer and other diseases.

  • Comprehensive structure-activity relationship analyses to guide the development of more potent and selective derivatives.

  • Exploration of potential synergistic effects with established drugs, particularly in the context of overcoming drug resistance.

  • Investigation of molecular targets and binding sites to better understand its mechanisms of action.

Future research should address these gaps to fully realize the therapeutic potential of lupiwighteone. The development of synthetic methodologies to produce lupiwighteone or its derivatives on a larger scale would also facilitate further preclinical and potentially clinical studies.

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